

# Discovery and history of 2-Acetamido-5-bromoisonicotinic acid.

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## Compound of Interest

Compound Name: 2-Acetamido-5-bromoisonicotinic acid

Cat. No.: B057784

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## 2-Acetamido-5-bromoisonicotinic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Acetamido-5-bromoisonicotinic acid**, a substituted pyridine carboxylic acid, has emerged as a molecule of interest within the fields of medicinal chemistry and drug discovery. Its structural features, comprising a pyridine core with acetamido, bromo, and carboxylic acid functionalities, present a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on **2-Acetamido-5-bromoisonicotinic acid**, focusing on its physicochemical properties and its context within the broader landscape of isonicotinic acid derivatives in pharmaceutical research.

While a detailed historical account of the initial discovery and development of **2-Acetamido-5-bromoisonicotinic acid** is not readily available in publicly accessible scientific literature, its significance can be inferred from its role as a potential intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The isonicotinic acid scaffold itself is a well-established pharmacophore present in numerous approved drugs.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Acetamido-5-bromoisonicotinic acid** is presented in the table below. This data is compiled from various chemical supplier databases.

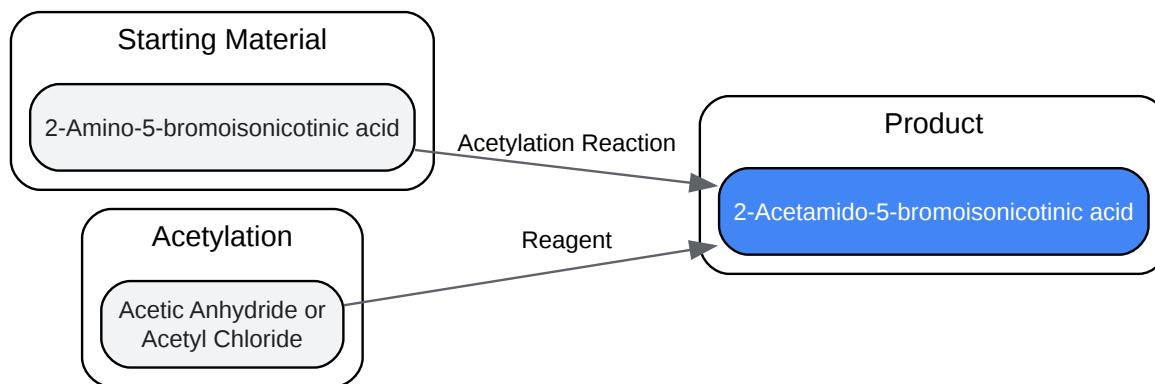
Property	Value	Reference(s)
CAS Number	871269-03-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.06 g/mol	<a href="#">[1]</a>
Melting Point	258-262 °C	<a href="#">[2]</a>
Appearance	White to off-white powder	
Synonyms	2-(acetylamino)-5-bromo-4-pyridinecarboxylic acid, 2-acetamido-5-bromopyridine-4-carboxylic acid	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of **2-Acetamido-5-bromoisonicotinic acid** are not extensively documented in readily available scientific literature. However, based on established principles of organic chemistry and the synthesis of related substituted pyridine derivatives, a potential synthetic pathway can be proposed.

A plausible route would involve the acetylation of an amino-substituted bromo-isonicotinic acid precursor. The general workflow for such a synthesis is depicted in the diagram below. It is important to note that this represents a generalized approach, and specific reaction conditions would require optimization.

## General Synthetic Workflow

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Caption: A potential synthetic pathway to **2-Acetamido-5-bromoisonicotinic acid**.

Disclaimer: This proposed workflow is illustrative. The actual synthesis would require detailed experimental validation to establish optimal reagents, solvents, temperatures, and purification methods.

## Applications in Drug Discovery

While specific biological activities or signaling pathway modulation by **2-Acetamido-5-bromoisonicotinic acid** are not yet detailed in published research, its structural motifs are prevalent in compounds targeting various enzymes, particularly protein kinases. The substituted pyridine core is a key feature in many kinase inhibitors, where it can interact with the hinge region of the ATP-binding site.

The logical relationship for its potential application in kinase inhibitor development is outlined in the following diagram:

## Role in Kinase Inhibitor Scaffolding

2-Acetamido-5-bromoisonicotinic acid Scaffold

Chemical Modification  
(e.g., amide coupling, Suzuki coupling)

Library of Novel Derivatives

High-Throughput Screening  
(Kinase Inhibition Assays)

Lead Compound Identification

Lead Optimization  
(SAR Studies)

Drug Candidate

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Caption: A logical workflow for the utilization of the target compound in drug discovery.

The bromo-substituent on the pyridine ring offers a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of diverse aryl or heteroaryl groups. The carboxylic acid and acetamido groups also provide sites for derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

## Conclusion

**2-Acetamido-5-bromoisonicotinic acid** represents a valuable, albeit not extensively characterized, building block for medicinal chemistry. While its own discovery and detailed history remain to be fully elucidated in the public domain, its structural components suggest significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers and drug development professionals are encouraged to consider this scaffold in their efforts to design and synthesize the next generation of targeted therapies.

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## References

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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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